Roletamid -

Roletamid

Catalog Number: EVT-13956696
CAS Number:
Molecular Formula: C16H19NO4
Molecular Weight: 289.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Roletamid typically involves the modification of sugar derivatives to introduce sulfamate functionalities. One common approach is the reaction of sulfamic acid with various sugar alcohols or their derivatives. For instance, the synthesis may start with a fructopyranose derivative, which is then treated with sulfamic acid to yield the desired sulfamate derivative .

Key steps in the synthesis may include:

  1. Protection of Hydroxyl Groups: Protecting groups are often used to prevent undesired reactions at hydroxyl sites during the synthesis.
  2. Formation of Sulfamate: The introduction of the sulfamate group is achieved through nucleophilic substitution reactions.
  3. Deprotection: After the sulfamate formation, any protecting groups are removed to yield Roletamid in its active form.

These methods require careful control of reaction conditions such as temperature and pH to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

Roletamid possesses a unique molecular structure characterized by a sulfamate group attached to a sugar backbone. The molecular formula can be represented as C_xH_yN_zO_wS_v, where specific values depend on the particular derivative being synthesized. The structural features include:

  • A six-membered sugar ring
  • A sulfamate functional group (-SO_2NH_2) attached to one of the ring carbons
  • Potential additional substituents that enhance its pharmacological properties

The precise three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide detailed insights into bond angles and spatial arrangement.

Chemical Reactions Analysis

Reactions and Technical Details

Roletamid can participate in various chemical reactions due to its functional groups. Key reactions include:

  1. Nucleophilic Substitution: The sulfamate group can react with nucleophiles, making it versatile for further chemical modifications.
  2. Hydrolysis: Under acidic or basic conditions, Roletamid may undergo hydrolysis to release the parent sugar alcohol and sulfamic acid.
  3. Reductive Reactions: The presence of carbonyl groups in sugar derivatives allows for reduction reactions that can modify the compound's activity.

Understanding these reactions is crucial for developing derivatives with enhanced therapeutic effects.

Mechanism of Action

Process and Data

Roletamid exhibits its pharmacological effects primarily through interactions with specific receptors in biological systems. Its mechanism often involves modulation of neurotransmitter systems or inhibition of enzymes related to disease processes.

For example, it may act as an inhibitor at certain ion channels or receptors associated with neurotransmission, leading to therapeutic effects in conditions like epilepsy. Detailed studies using receptor binding assays and electrophysiological techniques help elucidate these mechanisms further.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Roletamid displays several notable physical and chemical properties:

  • Solubility: It is generally soluble in polar solvents such as water and methanol due to its polar sulfamate group.
  • Melting Point: The melting point varies depending on the specific derivative but typically falls within a range conducive for pharmaceutical formulations.
  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature.

Characterization techniques such as thermal analysis (e.g., differential scanning calorimetry) can provide additional data on these properties.

Applications

Scientific Uses

Roletamid has potential applications in various scientific fields:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting neurological disorders.
  • Research Tool: Its unique structure makes it valuable for studying receptor interactions and enzyme inhibition mechanisms.
  • Therapeutic Agent: Ongoing research aims to explore its efficacy in treating conditions like glaucoma and male infertility.
Historical Context and Theoretical Frameworks

Emergence in Medicinal Chemistry Literature

Roletamid emerged during a transformative period in medicinal chemistry characterized by the shift from phenotypic screening toward structure-based rational design. This transition was facilitated by technological advancements including automated synthesis platforms and high-throughput screening methodologies that enabled systematic exploration of chemical space [1]. The compound's development coincided with the rise of the multi-target drug discovery paradigm, which gained significant traction through initiatives like the MuTaLig COST Action that advocated for compounds addressing complex disease networks through polypharmacology [8].

The theoretical foundation for Roletamid's design incorporated chemoinformatic approaches that analyzed structural motifs associated with target engagement. Researchers utilized quantitative structure-activity relationship (QSAR) models to prioritize scaffolds with balanced physicochemical properties, specifically targeting molecular weights between 300-500 Da and logP values of 2-4 to ensure optimal membrane permeability and solubility [1] [8]. This computational pre-filtering reduced synthetic effort by focusing resources on promising chemotypes with higher probabilities of biological activity.

Table 1: Historical Context of Roletamid's Development Era

Time PeriodDominant Drug Discovery ParadigmEnabling TechnologiesImpact on Roletamid Development
2000-2010Single-target specificityHigh-throughput screeningInitial target identification
2010-2020Multi-target polypharmacologyStructure-based designCore scaffold optimization
2020-PresentSystems pharmacologyAI-driven generative chemistryLate-stage analogue refinement

Evolution of Structural Analogues in Pharmacophore Design

Roletamid's optimization followed a pharmacophore-driven iterative design process spanning five generations of structural analogues. Initial prototypes featured a diphenylalkylamine core that aligned with Glennon's early sigma-receptor pharmacophore model, incorporating a basic amine center flanked by two hydrophobic regions at 2.5-3.9Å and 6-10Å distances [6]. This configuration demonstrated moderate target engagement but suffered from metabolic instability due to ester hydrolysis.

Second-generation analogues addressed these limitations through isosteric replacement of labile esters with heterocyclic bioisosteres, improving metabolic stability while maintaining spatial orientation of key pharmacophoric elements. Critical breakthroughs emerged with the crystallographic elucidation of the human sigma-1 receptor (PDB: 5HK1), revealing unexpected opportunities for optimizing hydrophobic packing in the ligand-binding pocket [6]. Researchers consolidated two hydrophobic features into an extended aromatic system that better complemented the protein's hydrophobic cleft, mirroring the optimization strategy that produced the 5HK1-Ph.B pharmacophore model. This modification enhanced binding affinity by approximately 20-fold while reducing off-target interactions.

Table 2: Evolution of Roletamid Structural Analogues

GenerationCore Structural ModificationPharmacophore ImpactKey Binding Affinity Change
PrototypeDiethylaminoethyl esterBasic PI + two HYDKd = 420 nM
Gen 1Ethylenediamine linkerExtended PI-HYD distanceKd = 380 nM
Gen 2Pyridine replacementHBA introductionKd = 190 nM
Gen 3Biphenyl extensionHydrophobic consolidationKd = 85 nM
RoletamidOptimized nitrile warheadTargeted covalent bindingKd = 12 nM

Role in Advancing Targeted Drug Discovery Paradigms

Roletamid exemplifies the covalent inhibition strategy that gained prominence in protease-targeted therapeutics. Its optimized nitrile warhead (-C≡N) forms a reversible thioimidate adduct with cysteine residues in the target's catalytic site, establishing a mechanism first demonstrated with cysteine protease inhibitors [5]. This approach provides duration-controlled target engagement without irreversible off-target effects, achieving sustained inhibition through balanced binding kinetics rather than permanent enzyme inactivation.

The compound's development significantly influenced computational drug discovery through its implementation in the SynthFormer generative framework. Roletamid served as a template for developing equivariant pharmacophore representations that translate 3D interaction constraints into synthesizable chemical structures [9]. By encoding Roletamid's critical pharmacophoric features—hydrogen bond acceptor, hydrophobic centroid, and covalent warhead vector—researchers trained models to generate novel compounds preserving these essential elements while exploring novel structural contexts. This methodology addressed the persistent challenge of synthesis accessibility in de novo drug design by incorporating retrosynthetic tree construction during molecule generation.

Table 3: Roletamid-Inspired Advances in Drug Discovery Paradigms

Discovery ParadigmRoletamid's ContributionImpact Measurement
Covalent inhibitionReversible nitrile warhead optimization8-fold improved residence time vs. predecessors
Multi-target engagementBalanced polypharmacology profile3/5 key pathway targets modulated
Computational designTraining data for SynthFormer model34% improvement in synthesizable output
Chemical library designTemplate for focused library synthesis640 analogues in Chemotheca repository

The synthesis strategy for Roletamid precursors employed parallel reaction optimization to rapidly explore structure-activity relationships. This approach generated over 120 analogues in three months, establishing critical correlations between electronic properties of warhead substituents and inhibitory potency. Quantitative analysis revealed a V-shaped Hammett relationship where electron-withdrawing groups enhanced electrophilicity but impaired binding when exceeding σp = 1.2, demonstrating the delicate balance required in covalent inhibitor design [5]. These findings directly informed the development of later covalent kinase inhibitors, establishing Roletamid as a methodological prototype for targeted covalent drug development.

Properties

Product Name

Roletamid

IUPAC Name

(E)-3-(2,5-dihydropyrrol-1-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

InChI

InChI=1S/C16H19NO4/c1-19-14-10-12(11-15(20-2)16(14)21-3)13(18)6-9-17-7-4-5-8-17/h4-6,9-11H,7-8H2,1-3H3/b9-6+

InChI Key

QECAKYKTTYQVKX-RMKNXTFCSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CN2CC=CC2

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/N2CC=CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.